Thamnosmonin

Description

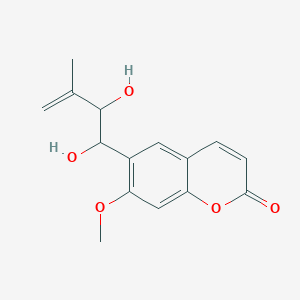

Thamnosmonin is a naturally occurring coumarin derivative first isolated from Sida rhombifolia L. and Sida acuta Burm. f. (Malvaceae) . Its structure was elucidated as 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one (C₁₅H₁₆O₅; molecular weight: 276.28 g/mol) through spectroscopic analyses, including 1D/2D NMR and HRESI-MS . This compound is part of a broader class of bioactive coumarins, which are known for their diverse pharmacological activities, including antiplasmodial, larvicidal, and antimicrobial effects .

Structure

3D Structure

Propriétés

IUPAC Name |

6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIJDMODGMWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975521 | |

| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60094-90-8 | |

| Record name | Thamnosmonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060094908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thamnosmonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thamnosmonin can be extracted from plant sources such as Angelica dahurica and Sida acuta using methanol extraction followed by chromatographic techniques

Methanol Extraction: Plant material is soaked in methanol to extract the active compounds.

Chromatography: The methanol extract is subjected to chromatographic separation to isolate this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes, scaled up to handle larger quantities of plant material. This would involve:

Large-scale Methanol Extraction: Using industrial-grade methanol and large extraction vessels.

High-Performance Liquid Chromatography (HPLC): For the purification of this compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: Thamnosmonin, being a coumarin derivative, can undergo various chemical reactions, including:

Oxidation: Coumarins can be oxidized to form more complex structures.

Reduction: Reduction reactions can modify the coumarin ring structure.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nitrating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated coumarins, while substitution can introduce various functional groups into the coumarin ring.

Applications De Recherche Scientifique

Chemistry: As a natural product, it serves as a model compound for studying coumarin chemistry and its derivatives.

Industry: Its insecticidal properties can be utilized in agricultural practices to manage pest populations.

Mécanisme D'action

The exact mechanism of action of thamnosmonin is not fully understood. its insecticidal activity suggests it may interfere with the nervous system of insects, leading to paralysis and death . In terms of its anti-platelet aggregation activity, it likely inhibits pathways involved in platelet activation and aggregation, although the specific molecular targets are not well-defined .

Comparaison Avec Des Composés Similaires

Thamnosmonin shares structural and functional similarities with other coumarins and secondary metabolites. Below is a detailed comparison based on structural features, sources, and reported bioactivities:

Structural Analogues

Coumarins are characterized by a benzopyrone core, with variations in substituents dictating their bioactivity. Key structural analogues of this compound include:

Key Structural Differences :

- This compound’s dihydroxy and methoxy groups at positions 6 and 7 enhance its polarity compared to non-hydroxylated coumarins like Suberosin. This may improve solubility and receptor-binding affinity .

- The methylbutenyl side chain in this compound is analogous to prenylated coumarins (e.g., Xanthyletin), which are associated with enhanced bioactivity due to increased lipophilicity .

Functional Analogues

This compound co-occurs with other bioactive compounds in Sida spp. extracts, enabling functional comparisons:

Key Functional Differences :

- Antiplasmodial Activity: While this compound-containing extracts demonstrated moderate activity against Plasmodium falciparum (IC₅₀: 0.74–63.09 µg/mL), the alkaloid Cryptolepine exhibited stronger potency (IC₅₀: 0.18–20.11 µg/mL), suggesting this compound may act synergistically rather than independently .

- Larvicidal Effects: Sida extracts containing this compound showed time- and concentration-dependent activity against Schistosoma mansoni cercariae, but the specific contribution of this compound remains unquantified .

Pharmacokinetic and Toxicological Considerations

- Toxicity: No direct toxicity data are available for this compound. However, structurally similar coumarins (e.g., Coumarin 1,2-benzopyrone) are hepatotoxic at high doses, warranting caution in therapeutic applications .

Activité Biologique

Thamnosmonin, a coumarin derivative, is primarily isolated from plants such as Sida acuta and Sida rhombifolia. It has garnered attention for its diverse biological activities, including antimicrobial, insecticidal, and potential therapeutic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is chemically classified as a coumarin with the molecular formula and a molecular weight of 272.29 g/mol. Its structure features a chromone backbone with additional functional groups that contribute to its biological activity .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study investigating the volatile oil of Thamnosma africana, it was found that this compound exhibited inhibitory effects against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus, at a concentration as low as 0.1% . Additionally, it showed activity against the malaria parasite Plasmodium falciparum in micromolar concentrations, indicating its potential as an antimalarial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.1% |

| Staphylococcus aureus | 0.1% |

| Plasmodium falciparum | Micromolar range |

2. Insecticidal Activity

This compound has been reported to possess insecticidal properties. Research indicates that it can effectively target various insect pests, making it a candidate for developing natural insecticides . The specific mechanisms through which this compound exerts its insecticidal effects are still under investigation but may involve disruption of metabolic processes in insects.

3. Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxicity of this compound using different cell lines. For instance, extracts containing this compound were tested against Hepa 1-6 cells, showing selective toxicity profiles that suggest its potential use in therapeutic applications . The selectivity index indicates that while it can be cytotoxic at higher concentrations, it may also have therapeutic windows for safe use.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Hepa 1-6 | 109.67 | 3.86 |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Schistosomiasis : A study evaluated the cercaricidal activity of extracts from Sida acuta and Sida rhombifolia, which contained this compound. The extracts demonstrated significant cercaricidal activity against Schistosoma mansoni, with an LC50 value indicating effective killing at low concentrations .

- Therapeutic Potential : Another research highlighted the potential role of this compound in managing parasitic infections and its low toxicity profile in mammalian cells, suggesting further exploration for drug development .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Thamnosmonin using spectroscopic and computational methods?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with density functional theory (DFT) calculations to compare experimental spectra with predicted molecular geometries. Ensure purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .

- Data Validation : Cross-reference results with existing literature on structurally analogous compounds, prioritizing peer-reviewed journals with detailed supplementary materials .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

- Extraction Design : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. Document solvent ratios, temperature, and pressure conditions to ensure reproducibility .

- Critical Step : Validate yield and purity at each stage using thin-layer chromatography (TLC) and gas chromatography (GC). Include negative controls to rule out contamination .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

- Experimental Framework : Employ a logarithmic dilution series (e.g., 0.1–100 μM) in cell-based assays, with triplicate technical and biological replicates. Use positive controls (e.g., known inhibitors) and normalize data to untreated samples .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects from background noise .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across studies be systematically resolved?

- Contradiction Analysis : Conduct a meta-analysis of existing data, categorizing variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and incubation times. Use funnel plots to detect publication bias .

- Hypothesis Testing : Replicate conflicting experiments under standardized conditions, adjusting one variable at a time (e.g., pH, solvent) to isolate confounding factors .

Q. What strategies are effective for integrating computational modeling with experimental data to predict this compound’s mechanism of action?

- Computational Workflow : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the Protein Data Bank (PDB). Validate binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Data Integration : Compare computational predictions (e.g., binding pockets) with mutagenesis studies to identify critical residues for functional validation .

Q. How should researchers address gaps in this compound’s pharmacokinetic profile, such as bioavailability and metabolite identification?

- Methodological Approach : Use radiolabeled this compound in rodent models to track absorption/distribution. Employ ultra-high-resolution MS for metabolite profiling and liver microsomal assays to identify phase I/II metabolites .

- Analytical Challenges : Optimize liquid chromatography-tandem MS (LC-MS/MS) parameters to distinguish parent compounds from degradation products .

Guidelines for Data Reporting and Reproducibility

- Experimental Documentation : Follow the Beilstein Journal of Organic Chemistry’s standards: include raw spectral data, exact instrument settings, and batch numbers for reagents in supplementary materials .

- Reproducibility Checklist : Provide step-by-step protocols for critical procedures (e.g., crystallization conditions) and deposit datasets in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.